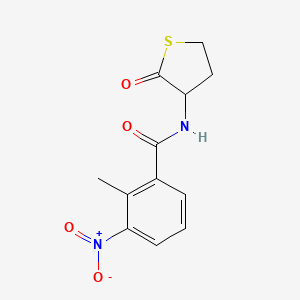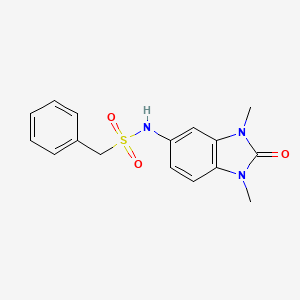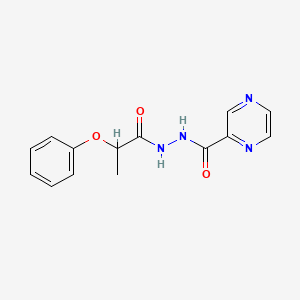![molecular formula C17H21FN4O2 B5149035 5-(2-Fluorophenyl)-3-[4-(2-methoxyethoxy)piperidin-1-yl]-1,2,4-triazine](/img/structure/B5149035.png)
5-(2-Fluorophenyl)-3-[4-(2-methoxyethoxy)piperidin-1-yl]-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluorophenyl)-3-[4-(2-methoxyethoxy)piperidin-1-yl]-1,2,4-triazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperidinyl group, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-3-[4-(2-methoxyethoxy)piperidin-1-yl]-1,2,4-triazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated aromatic compound.
Attachment of the Piperidinyl Group: The piperidinyl group is attached through a nucleophilic substitution reaction, using a piperidine derivative.
Addition of the Methoxyethoxy Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-3-[4-(2-methoxyethoxy)piperidin-1-yl]-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
5-(2-Fluorophenyl)-3-[4-(2-methoxyethoxy)piperidin-1-yl]-1,2,4-triazine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-3-[4-(2-methoxyethoxy)piperidin-1-yl]-1,2,4-triazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **5-(2-Fluorophenyl)-3-[4-(2-methoxyethoxy)piperidin-1-yl]-1,2,4-triazine
- 2-(2-Fluorophenyl)-5-(2-methoxyphenyl)-2,4-pentadienenitrile
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(2-fluorophenyl)-3-[4-(2-methoxyethoxy)piperidin-1-yl]-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c1-23-10-11-24-13-6-8-22(9-7-13)17-20-16(12-19-21-17)14-4-2-3-5-15(14)18/h2-5,12-13H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSZBCZFMZEXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CCN(CC1)C2=NC(=CN=N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid](/img/structure/B5148956.png)
![6-methyl-2-(2-pyrazinyl)-5-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5148957.png)
![2-[(4-Methoxyphenyl)methyl-pyridin-2-ylcarbamoyl]benzoic acid](/img/structure/B5148963.png)
![3-phenyl-7-(phenylcarbonyl)-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5148969.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5149005.png)

![[3-(3-Methylphenoxy)-4-oxochromen-7-yl] 3,3-dimethylbutanoate](/img/structure/B5149016.png)
![5-[1-Hydroxy-2-[4-phenylbutan-2-yl(prop-2-enyl)amino]ethyl]-2-phenylmethoxybenzamide;hydrochloride](/img/structure/B5149018.png)

![6-fluoro-1-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5149029.png)
![N-BENZYL-3-METHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE](/img/structure/B5149037.png)


![(Z)-3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B5149057.png)
